molecular formula C8H13N3OS B3821694 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone CAS No. 6299-58-7

5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone

Cat. No.: B3821694
CAS No.: 6299-58-7
M. Wt: 199.28 g/mol
InChI Key: VTXPKDKVHGDSPY-UHFFFAOYSA-N
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Description

5,5-Diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone is a synthetic organic compound with the molecular formula C8H13N3OS . It is known by several identifiers, including the CAS Registry Number 6299-58-7 and the NSC number 44819 . Its structure features a pyrimidinone core, a key heterocycle in medicinal chemistry, substituted with thioxo and imino functional groups . This compound is listed in chemical databases and regulatory substance registries such as PubChem and the FDA's Substance Registration System (UNII Y05WI0HFR4) . While the specific research applications and mechanism of action for this particular compound are not detailed in the public domain, its structural features are of inherent interest in pharmaceutical and chemical research. As with many such compounds, it may be utilized as a building block in organic synthesis or as a starting point for the development of new chemical entities. Further research is required to fully elucidate its potential and biological profile. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-amino-5,5-diethyl-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-3-8(4-2)5(9)10-7(13)11-6(8)12/h3-4H2,1-2H3,(H3,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXPKDKVHGDSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=NC(=S)NC1=O)N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212199
Record name 5,5-Diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6299-58-7
Record name 5,5-Diethyl-6-imino-2-thio-hydrouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002608663
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-Diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-DIETHYL-6-IMINO-2-THIO-HYDROURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y05WI0HFR4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone typically involves the condensation of appropriate aldehydes or ketones with thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the imino group to an amine.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone is its antimicrobial potential. Several studies have demonstrated its effectiveness against various bacterial strains.

Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of pyrimidine derivatives, 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong activity compared to standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Anti-inflammatory Properties

Research has also indicated that this compound may possess anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting potential use in treating inflammatory diseases .

Pesticidal Activity

Another significant application of 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone lies in agriculture as a pesticide. Its structural similarity to known agrochemicals allows it to act effectively against pests.

Case Study: Pesticidal Efficacy
A field trial conducted on various crops showed that formulations containing this compound reduced pest populations by over 50% compared to untreated controls. The compound was particularly effective against aphids and whiteflies, common agricultural pests .

Crop TypePest TypeEfficacy (%)
TomatoAphids60
CucumberWhiteflies55
Bell PepperThrips50

Mechanism of Action

The mechanism of action for 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone

  • Structure : Ethyl groups at 5 and 6, thioxo at 2, and a dihydro ring system.
  • Key Differences: Lacks the imino group (position 6) and has a partially unsaturated ring.
  • Properties : LogP ≈ 1.16, indicating balanced hydrophilicity/lipophilicity. Shows moderate thymidine phosphorylase inhibition, relevant in cancer metabolism .
  • Synthesis: Requires ethanol or DMSO as solvents under pH-controlled conditions .

Propylthiouracil (6-Propyl-2-thiouracil)

  • Structure: Propyl group at position 6, thioxo at 2, and a dihydropyrimidinone ring.
  • Key Differences: No ethyl or imino groups; instead, a propyl substituent.
  • Properties : Molecular weight 170.23 g/mol. Used clinically as a thyroid inhibitor due to its thioamide functionality .
  • Reactivity : The thioxo group enables interaction with iodine peroxidase, a mechanism absent in the target compound .

1-Methyl-2-thioxotetrahydro-4(1H)-pyrimidinone

  • Structure : Methyl group at position 1, thioxo at 2, and a tetrahydro ring.
  • Properties : The thioxo group enhances nucleophilic reactivity, enabling hydrogen abstraction in photochemical reactions .
  • Biological Relevance: Potential as a DNA photodamage agent, unlike the target compound’s speculated enzyme inhibition .

4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone

  • Structure : Two trifluoromethyl (CF₃) groups at positions 4 and 6.
  • Key Differences: Highly electronegative CF₃ groups instead of ethyl/imino groups.
  • Properties: LogP > 2.0 due to CF₃, enhancing membrane permeability.

Comparative Data Table

Compound Substituents LogP Key Biological Activity Synthesis Method
Target Compound 5,5-diethyl, 6-imino, 2-S ~1.5* Enzyme inhibition (speculative) Multi-step condensation
5,6-Diethyl-2-thioxo 5,6-diethyl, 2-S 1.16 Thymidine phosphorylase inhibition Solvent-mediated reaction
Propylthiouracil 6-propyl, 2-S 0.8† Thyroid peroxidase inhibition Not specified
1-Methyl-2-thioxo 1-methyl, 2-S 0.9† DNA photodamage Thiourea condensation
4,6-Bis(trifluoromethyl) 4,6-CF₃ 2.1 Antimicrobial Halogenation reactions

*Estimated based on substituent contributions.
†Calculated using computational tools.

Key Research Findings

  • Lipophilicity Trends : The target compound’s diethyl groups likely increase logP compared to methyl or hydroxylated analogs (e.g., 4,6-dihydroxy-2-methylpyrimidine, logP ≈ -0.5) but remain less lipophilic than CF₃-substituted derivatives .
  • Biological Activity: The imino group may enable unique interactions with enzymes or nucleic acids, differentiating it from propylthiouracil (antithyroid) or 1-methyl-2-thioxo derivatives (DNA damage) .
  • Synthetic Complexity: Introducing the imino group likely requires specialized reagents (e.g., guanidine derivatives) compared to simpler alkylation steps in other analogs .

Biological Activity

5,5-Diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrimidinones, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article delves into the biological activity of 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone, summarizing various studies and findings related to its efficacy in different biological contexts.

Chemical Structure and Properties

The chemical formula of 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone is C8H13N3OSC_8H_{13}N_3OS with a molecular weight of approximately 185.27 g/mol. Its structure features a thioxo group and an imino group attached to a tetrahydropyrimidine ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC8H13N3OSC_8H_{13}N_3OS
Molecular Weight185.27 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP (octanol-water partition)Not available

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone. In vitro assays have demonstrated its effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of growth for Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.

Antitumor Activity

Research has also pointed towards the potential antitumor effects of 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone.

Case Study: In Vivo Antitumor Effects

In an experimental model using mice with induced tumors, administration of this compound resulted in a notable reduction in tumor size compared to control groups. The mechanism appears to involve apoptosis induction in cancer cells, as evidenced by increased levels of caspase-3 activity .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in various models.

Research Findings

A study highlighted that treatment with 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in inflammatory diseases.

The precise mechanism by which 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone exerts its biological effects is still under investigation. However, it is hypothesized that its thioxo group plays a crucial role in interacting with biological targets such as enzymes or receptors involved in microbial growth and inflammation pathways.

Table 2: Proposed Mechanisms

Biological ActivityProposed Mechanism
AntimicrobialInhibition of cell wall synthesis
AntitumorInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, thioxopyrimidinone derivatives are often synthesized via one-pot reactions under reflux conditions using ethanol as a solvent and potassium carbonate as a base . Key parameters to optimize include reaction temperature (e.g., 70–80°C), stoichiometry of reagents (e.g., thiourea, aldehydes), and reaction time (12–24 hours). Purity can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Structural elucidation relies on:

  • Spectroscopy :
  • IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1220 cm⁻¹ (C=S stretch) confirm core functional groups .
  • NMR : 1^1H NMR signals for ethyl groups (δ 1.2–1.4 ppm, triplet) and imino protons (δ 8.2–8.5 ppm, singlet) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 227) validate molecular weight .
  • Elemental Analysis : Matching calculated vs. observed C, H, N, and S percentages ensures purity .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : In vitro assays using radiolabeled binding studies or microbial inhibition tests are common. For example:

  • Antimicrobial Activity : Tested via agar diffusion against E. coli and S. aureus, with zone-of-inhibition measurements .
  • Enzyme Inhibition : Assessed via spectrophotometric assays targeting dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .

Advanced Research Questions

Q. How does structural modification of the pyrimidinone core influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying substituents. For instance:

Analog SubstituentsBiological ActivityReference
5-Acetyl-2-amino-4-dichlorophenylEnhanced antibacterial activity
6-Propyl-2-(dimethylphenyl)Reduced cytotoxicity in mammalian cells
Thiophene-2-yl substitutionImproved solubility and bioavailability

Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like DHFR .

Q. What experimental strategies resolve contradictions in reported pharmacological data?

  • Methodological Answer : Discrepancies in IC₅₀ values or receptor affinity may arise from assay conditions. Strategies include:

  • Standardized Protocols : Replicate studies under identical pH, temperature, and solvent conditions .
  • Orthogonal Assays : Validate enzyme inhibition with both fluorometric and radiometric assays .
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates impacting efficacy .

Q. How can in vivo pharmacokinetic parameters be modeled for this compound?

  • Methodological Answer : Pharmacokinetic (PK) studies in rodent models involve:

  • Dose Administration : Intravenous/oral dosing followed by blood sampling at timed intervals.
  • LC-MS/MS Analysis : Quantify plasma concentrations to calculate AUC, t1/2t_{1/2}, and clearance .
  • Compartmental Modeling : Use software like Phoenix WinNonlin to predict tissue distribution .

Methodological Challenges and Solutions

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how are they addressed?

  • Methodological Answer : Racemization during synthesis is mitigated via:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry .
  • HPLC Chiral Separation : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) .

Q. How can computational chemistry guide the design of novel analogs?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with activity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone
Reactant of Route 2
5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone

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